molecular formula C22H40N2 B7771192 N,N'-Bis(1-methylheptyl)-p-phenylenediamine CAS No. 28633-36-5

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

Cat. No.: B7771192
CAS No.: 28633-36-5
M. Wt: 332.6 g/mol
InChI Key: APTGHASZJUAUCP-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methylheptyl)-p-phenylenediamine is an organic compound characterized by its unique structure, which includes two 1-methylheptyl groups attached to a p-phenylenediamine core. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylheptyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 1-methylheptyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(1-methylheptyl)-p-phenylenediamine is scaled up using similar synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(1-methylheptyl)-p-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Bis(1-methylheptyl)-p-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylheptyl)-p-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

  • N,N’-Bis(1-methylheptyl)-1,5-naphthalenediamine
  • N,N’-Bis(1-methyloctyl)-p-phenylenediamine
  • N,N’-Dioctyl-p-phenylenediamine

Comparison: N,N’-Bis(1-methylheptyl)-p-phenylenediamine is unique due to its specific substitution pattern and the presence of 1-methylheptyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
Source PubChem
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InChI

InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
Source PubChem
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InChI Key

APTGHASZJUAUCP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H40N2
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DSSTOX Substance ID

DTXSID5051523
Record name N,N'-Di(octan-2-yl)benzene-1,4-diamine
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Molecular Weight

332.6 g/mol
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Physical Description

White solid; [HSDB] Reddish-brown liquid; [MSDSonline]
Record name Di-2-octyl-p-phenylenediamine
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Boiling Point

190 °C (40 Pa)
Record name DI-2-OCTYL-P-PHENYLENEDIAMINE
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Vapor Pressure

0.00000052 [mmHg]
Record name Di-2-octyl-p-phenylenediamine
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Color/Form

White solid

CAS No.

103-96-8, 28633-36-5
Record name N,N′-Bis(1-methylheptyl)-p-phenylenediamine
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Record name Di-2-octyl-p-phenylenediamine
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Record name 1,4-Benzenediamine, N,N'-di-sec-octyl-
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Record name N,N'-DI-SEC-OCTYL-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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